2,3-Dichloro-6-methylaniline
Overview
Description
2,3-Dichloro-6-methylaniline is a chemical compound with the molecular formula C7H7Cl2N and a molecular weight of 176.0 . It is used in custom synthesis .
Physical And Chemical Properties Analysis
2,3-Dichloro-6-methylaniline is a colorless compound . It has a molecular weight of 176.04 . The melting point of a similar compound, 2,3-Dichloroaniline, is 20–25 °C .Scientific Research Applications
Spectroscopic Characterization
Spectroscopic techniques such as Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy have been extensively applied to study the structural and vibrational characteristics of compounds closely related to 2,3-Dichloro-6-methylaniline. For example, research on 2-chloro-5-methylaniline and 2-chloro-6-methylaniline through experimental and theoretical approaches has provided insights into their molecular structure and vibrational modes. Such studies are crucial for understanding the electronic and geometrical configuration of these molecules, which can be foundational for further chemical, pharmaceutical, and material science research (Arjunan & Mohan, 2009).
Environmental Degradation and Metabolism
Research into the degradation pathways and environmental fate of herbicides related to 2,3-Dichloro-6-methylaniline, such as the metabolites produced from chloroacetanilide herbicides, is of significant interest. Studies have identified the microbial degradation pathways of these compounds, shedding light on environmental persistence and potential impacts. For instance, Sphingobium sp. strain MEA3-1 has been shown to utilize 2-Methyl-6-ethylaniline, a close relative of 2,3-Dichloro-6-methylaniline, as a carbon source, revealing the metabolic flexibility of soil microbes in breaking down complex organic pollutants (Dong et al., 2015).
Synthesis and Chemical Analysis
The synthesis and characterization of novel compounds from reactions involving 2,3-Dichloro-6-methylaniline derivatives have been explored for their potential applications in various fields, including pharmaceuticals and materials science. Research into the synthesis of novel oxime derivatives from reactions with 2,3-Dichloro-6-methylaniline and its analogs has led to the discovery of compounds with promising antioxidant activities, indicating potential therapeutic applications (Topçu et al., 2021).
Comparative Metabolism Studies
The comparative metabolism of chloroacetamide herbicides and their transformation products, including those related to 2,3-Dichloro-6-methylaniline, in human and rat liver microsomes, provides valuable insights into the toxicological and pharmacokinetic behaviors of these substances. Understanding the metabolic pathways of these herbicides and their derivatives is crucial for assessing their safety and environmental impact (Coleman et al., 2000).
Safety And Hazards
properties
IUPAC Name |
2,3-dichloro-6-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c1-4-2-3-5(8)6(9)7(4)10/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJUCTMXLJIVIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10556740 | |
Record name | 2,3-Dichloro-6-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10556740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-6-methylaniline | |
CAS RN |
62077-27-4 | |
Record name | 2,3-Dichloro-6-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10556740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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